molecular formula C20H17N3O2S B12399249 CB1R Allosteric modulator 4

CB1R Allosteric modulator 4

Cat. No.: B12399249
M. Wt: 363.4 g/mol
InChI Key: QBUCGGZWSKCNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for CB1R Allosteric modulator 4 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for personal use

Chemical Reactions Analysis

CB1R Allosteric modulator 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

CB1R Allosteric modulator 4 exerts its effects by binding to an allosteric site on the cannabinoid type-1 receptor. This binding modulates the receptor’s activity, enhancing or inhibiting its response to endogenous ligands. The compound inhibits cyclic adenosine monophosphate production and shows robust activity in β-arrestin-2 recruitment . The molecular targets and pathways involved include the G protein-coupled receptor signaling pathways, which play a crucial role in various physiological processes .

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[1-(6-methyl-2-phenyl-1H-indol-3-yl)-2-nitroethyl]-1,3-thiazole

InChI

InChI=1S/C20H17N3O2S/c1-13-7-8-15-17(11-13)22-19(14-5-3-2-4-6-14)18(15)16(12-23(24)25)20-21-9-10-26-20/h2-11,16,22H,12H2,1H3

InChI Key

QBUCGGZWSKCNDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=NC=CS4

Origin of Product

United States

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